

Chemical structure and properties of Leucinostatin A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Leucinostatin A	
Cat. No.:	B1668695	Get Quote

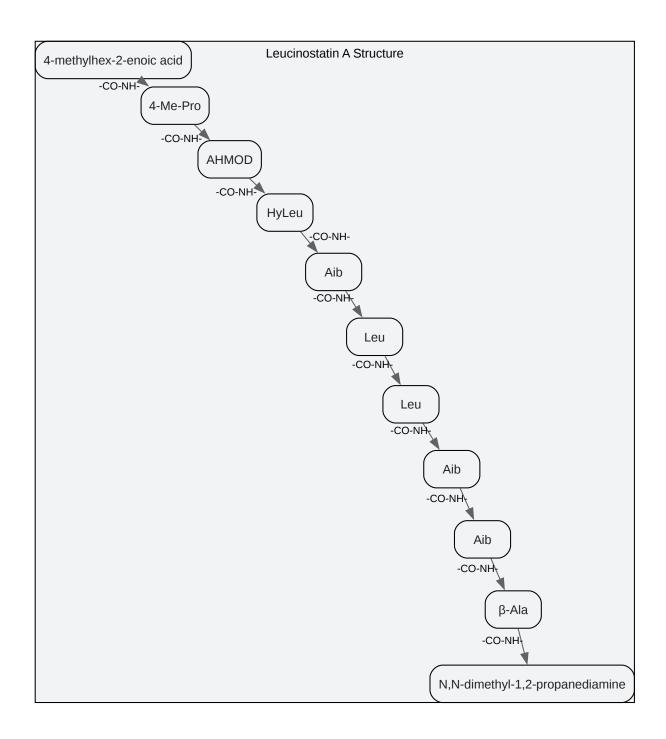
Leucinostatin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent peptaibiotic mycotoxin produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2] It belongs to a class of non-ribosomally synthesized peptides known for their broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor properties.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Leucinostatin A**. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of its structure and mechanism of action to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties


Leucinostatin A is a linear nonapeptide that contains several non-standard amino acids.[5] Its structure was elucidated through a combination of mass spectrometry and degradative methods. The molecule is characterized by a fatty acid moiety at the N-terminus and an amino alcohol at the C-terminus.

Chemical Structure

The chemical structure of **Leucinostatin A** is complex, featuring several unusual amino acid residues.

Click to download full resolution via product page

Caption: Chemical structure of Leucinostatin A.

Physicochemical Properties

A summary of the key physicochemical properties of **Leucinostatin A** is presented in the table below.

Property	Value	Reference
Molecular Formula	C62H111N11O13	[6]
Molecular Weight	1218.61 g/mol	[6]
Appearance	White crystals	
Solubility	Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility.	[1]
CAS Number	76600-38-9	[6]

Biological Activity and Mechanism of Action

Leucinostatin A exhibits a wide range of potent biological activities. Its primary mechanism of action is believed to be the disruption of mitochondrial function. It acts as an ionophore, destabilizing the inner mitochondrial membrane and inhibiting ATP synthase, which leads to the uncoupling of oxidative phosphorylation.[1]

Quantitative Biological Activity Data

The following tables summarize the reported in vitro and in vivo activities of **Leucinostatin A**.

Table 2.1: In Vitro Cytotoxicity of Leucinostatin A against Various Cell Lines

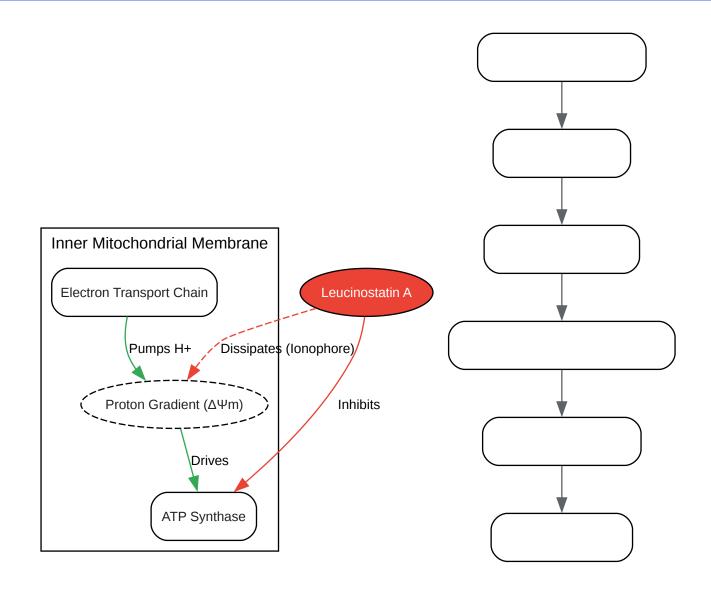
Cell Line	Cell Type	IC50 (nM)	Reference
HeLa	Human cervical cancer	~40	[4]
HEK293	Human embryonic kidney	89.6	[4]
K562	Human myelogenous leukemia	47.3	[4]
L6	Rat myoblast	259	[7]
MRC-5	Human fetal lung fibroblast	2000	[4]
PANC-1	Human pancreatic cancer	>1000	[8]
DU145	Human prostate cancer	>1000	[8]
MDA-MB-453	Human breast cancer (LAR subtype)	10 - 100	[4]
SUM185PE	Human breast cancer (LAR subtype)	10 - 100	[4]

Table 2.2: Antiprotozoal Activity of Leucinostatin A

Organism	Disease	IC50 (nM)	Reference
Plasmodium falciparum	Malaria	0.4 - 0.9	[3]
Trypanosoma brucei	Human African Trypanosomiasis (HAT)	2.8	[3]
Trypanosoma brucei brucei	Nagana	0.4	[3]

Table 2.3: Antimicrobial Activity of Leucinostatin A

Organism Type	MIC Range (μM)	Reference
Gram-positive bacteria	2.5 - 100	[3][8]
Fungi	10 - 25	[3][8]


Table 2.4: In Vivo Toxicity of Leucinostatin A in Mice

Administration Route	LD50 (mg/kg)	Reference
Intraperitoneal (ip)	1.8	[9]
Oral	5.4 - 6.3	[9]

Mechanism of Action: Mitochondrial Disruption

Leucinostatin A's primary mode of action involves the targeting of mitochondria. At low concentrations, it specifically inhibits ATP synthase, while at higher concentrations, it acts as an uncoupler of oxidative phosphorylation by dissipating the mitochondrial membrane potential.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isolation of leucinostatin A and one of its constituents, the new amino acid, 4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid, from Paecilomyces lilacinus A-267 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wi.knaw.nl [wi.knaw.nl]

- 3. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Structure of leucinostatin A, new peptide antibiotic from Paecilomyces lilacinus A-267 -Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Leucinostatin A].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668695#chemical-structure-and-properties-of-leucinostatin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

